ethyl 2-(4-chloroanilino)-5-({1-[2-(cyclopropylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-(4-chloroanilino)-5-({1-[2-(cyclopropylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chloroanilino)-5-({1-[2-(cyclopropylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include cyclopropylamine, indole derivatives, and various chlorinated anilines. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency and yield, using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The use of high-throughput screening and process optimization techniques would be essential to ensure the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloroanilino)-5-({1-[2-(cyclopropylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups, potentially altering the compound’s properties and applications.
Scientific Research Applications
Ethyl 2-(4-chloroanilino)-5-({1-[2-(cyclopropylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chloroanilino)-5-({1-[2-(cyclopropylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 2-(4-chloroanilino)-5-({1-[2-(cyclopropylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate: This compound has a similar structure but differs in its functional groups and overall properties.
Ethyl 4-(2-pyridylmethyl)-1-piperazinecarboxylate: Another related compound with distinct chemical and biological characteristics.
Methyl 4-(4-quinazolinylthio)-1-piperidinecarboxylate: A compound with a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H24ClN3O4S |
---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
ethyl (5Z)-2-(4-chlorophenyl)imino-5-[[1-[2-(cyclopropylamino)-2-oxoethyl]indol-3-yl]methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C27H24ClN3O4S/c1-2-35-27(34)24-25(33)22(36-26(24)30-19-9-7-17(28)8-10-19)13-16-14-31(15-23(32)29-18-11-12-18)21-6-4-3-5-20(16)21/h3-10,13-14,18,33H,2,11-12,15H2,1H3,(H,29,32)/b22-13-,30-26? |
InChI Key |
NUZPMZAFGQJWTI-KUELNCOGSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)NC4CC4)/SC1=NC5=CC=C(C=C5)Cl)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CN(C3=CC=CC=C32)CC(=O)NC4CC4)SC1=NC5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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